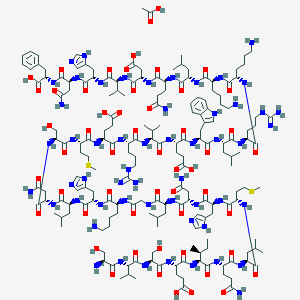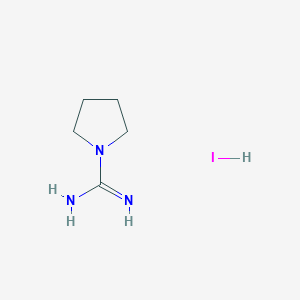
1-Pyrrolidineethanol, alpha-(((4-methoxy-3-thienyl)oxy)methyl)-2,2,5,5-tetramethyl-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Pyrrolidineethanol, alpha-(((4-methoxy-3-thienyl)oxy)methyl)-2,2,5,5-tetramethyl-, hydrochloride is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as MTEP and is widely used as a selective antagonist for metabotropic glutamate receptor subtype 5 (mGluR5).
作用機序
MTEP selectively binds to the mGluR5 receptor and inhibits its activity. This receptor is involved in various processes, including neuronal excitability, synaptic plasticity, and learning and memory. By inhibiting the activity of this receptor, MTEP can modulate these processes and reduce the symptoms of various neurological disorders.
生化学的および生理学的効果
MTEP has been shown to have a significant impact on the biochemical and physiological processes in the brain. It can reduce the release of glutamate, which is a neurotransmitter involved in various processes, including learning and memory. By reducing the release of glutamate, MTEP can modulate the activity of the mGluR5 receptor and reduce the symptoms of various neurological disorders.
実験室実験の利点と制限
MTEP is widely used in laboratory experiments due to its high selectivity for the mGluR5 receptor. It can be used to study the role of this receptor in various processes, including synaptic plasticity, learning, and memory. However, MTEP has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
List of
将来の方向性
1. Develop more efficient synthesis methods for MTEP to improve its yield and purity.
2. Investigate the potential therapeutic applications of MTEP in other neurological disorders.
3. Study the long-term effects of MTEP on the brain and its potential neuroprotective effects.
4. Investigate the potential side effects of MTEP at high concentrations.
5. Develop new analogs of MTEP with improved solubility and selectivity for the mGluR5 receptor.
合成法
The synthesis of MTEP involves several steps, including the reaction of 4-methoxy-3-thiophenol with 2,2,5,5-tetramethyl-1-pyrrolidinyloxyl (TEMPO) to form 4-methoxy-3-thiophenoxy-TEMPO. This intermediate is then reacted with 2-bromoacetaldehyde diethyl acetal to form the desired product, MTEP. The final step involves the hydrochloride salt formation of MTEP.
科学的研究の応用
MTEP has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and Fragile X syndrome. It has been shown to have a neuroprotective effect and can reduce the symptoms of these disorders.
特性
CAS番号 |
109193-57-9 |
|---|---|
製品名 |
1-Pyrrolidineethanol, alpha-(((4-methoxy-3-thienyl)oxy)methyl)-2,2,5,5-tetramethyl-, hydrochloride |
分子式 |
C16H28ClNO3S |
分子量 |
349.9 g/mol |
IUPAC名 |
1-(4-methoxythiophen-3-yl)oxy-3-(2,2,5,5-tetramethylpyrrolidin-1-yl)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C16H27NO3S.ClH/c1-15(2)6-7-16(3,4)17(15)8-12(18)9-20-14-11-21-10-13(14)19-5;/h10-12,18H,6-9H2,1-5H3;1H |
InChIキー |
LLZGODJUTFNERV-UHFFFAOYSA-N |
SMILES |
CC1(CCC(N1CC(COC2=CSC=C2OC)O)(C)C)C.Cl |
正規SMILES |
CC1(CCC(N1CC(COC2=CSC=C2OC)O)(C)C)C.Cl |
同義語 |
1-Pyrrolidineethanol, alpha-(((4-methoxy-3-thienyl)oxy)methyl)-2,2,5,5 -tetramethyl-, hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



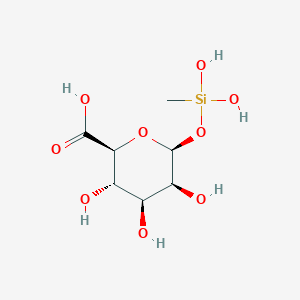
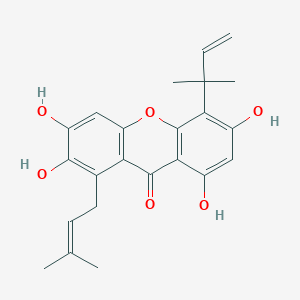
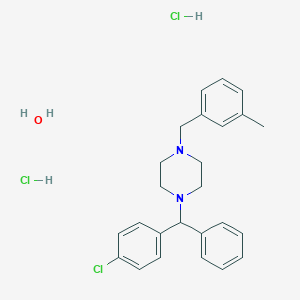
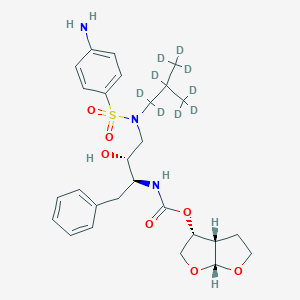
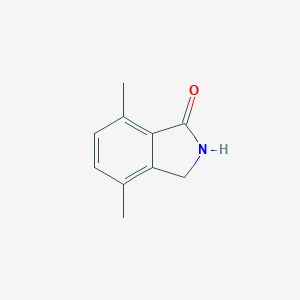
![3,6-Dioxa-8-azabicyclo[3.2.1]octan-4-one,1,5-dimethyl-(9CI)](/img/structure/B21627.png)
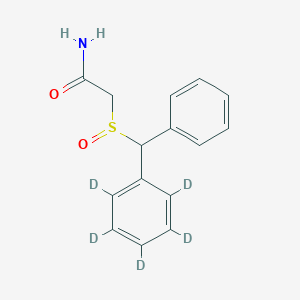
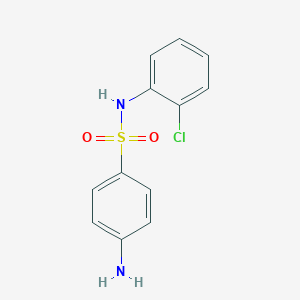
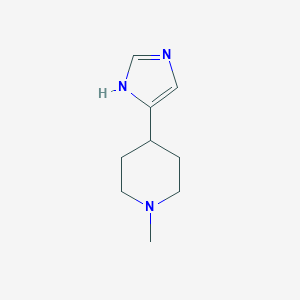
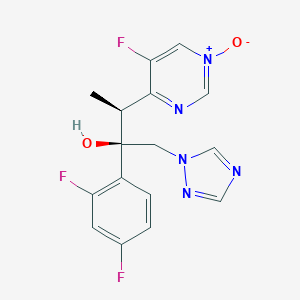
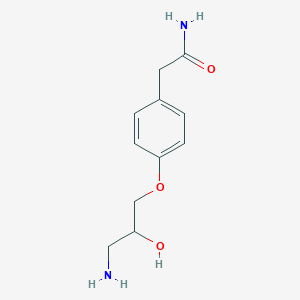
![2-n-Butyl-4-[(2-bromoethoxy)-3,5-diiodobenzoyl]benzofuran](/img/structure/B21652.png)
